Phenyl[(4-phenylphthalazin-1-YL)sulfanyl]acetic acid
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Overview
Description
2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a phthalazinone moiety linked to a phenyl group through a sulfanyl bridge, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylphthalazin-1-yl sulfanyl chloride with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-phenylphthalazin-1-yl sulfanyl acetic acid
- Phenylacetic acid derivatives
- Phthalazinone derivatives
Uniqueness
2-phenyl-2-[(4-phenylphthalazin-1-yl)sulfanyl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phthalazinone moiety with a phenyl group through a sulfanyl bridge is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C22H16N2O2S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-phenyl-2-(4-phenylphthalazin-1-yl)sulfanylacetic acid |
InChI |
InChI=1S/C22H16N2O2S/c25-22(26)20(16-11-5-2-6-12-16)27-21-18-14-8-7-13-17(18)19(23-24-21)15-9-3-1-4-10-15/h1-14,20H,(H,25,26) |
InChI Key |
FQIXXCWQCRXWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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